(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides or allyl alcohols in the presence of a base or a catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the allyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives.
Scientific Research Applications
®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives or analogs being studied .
Comparison with Similar Compounds
Similar Compounds
®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Unique due to its specific substitution pattern and chiral nature.
2-(N-tert-butoxycarbonylamino)pyridine: Similar in having a Boc-protected amine group but differs in the core structure and functional groups.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc protection but differ in the amino acid backbone.
Uniqueness
®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral center, an allyl group, and a Boc-protected amine. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375992 | |
Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144085-23-4 | |
Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-(R)-alpha -allyl-Pro-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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